1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a hydroxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1H-pyrazole-4-carboxylic acid with 1-hydroxy-2-methylpropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products
Oxidation: Formation of 1-(1-oxo-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1-(1-hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-3-carboxylic acid
- 1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-5-carboxylic acid
- 1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-sulfonic acid
Uniqueness
1-(1-Hydroxy-2-methylpropan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and carboxylic acid groups provides multiple sites for interaction with biological targets, enhancing its potential as a versatile compound in research and development.
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,5-11)10-4-6(3-9-10)7(12)13/h3-4,11H,5H2,1-2H3,(H,12,13) |
InChI Key |
UIQTWJYFAANVID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N1C=C(C=N1)C(=O)O |
Origin of Product |
United States |
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